molecular formula C10H6BrF2NO2 B1460519 Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate CAS No. 1806060-71-8

Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate

Cat. No. B1460519
CAS RN: 1806060-71-8
M. Wt: 290.06 g/mol
InChI Key: YWSKADLQFPHPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate (MBCF) is a synthetic compound that has recently been gaining attention in scientific research. It is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine, an important component of DNA and RNA. Inhibition of DHODH by MBCF has been shown to have a wide range of applications in research, including the study of metabolism, cell proliferation, and viral replication. We will also discuss potential future directions for research on MBCF.

Scientific Research Applications

Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate has been used in a variety of scientific research applications. It has been used to study the metabolism of nucleotides and pyrimidines, as well as the effects of DHODH inhibition on cell proliferation and viral replication. In addition, Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate has been used to study the effects of DHODH inhibition on the immune system and the development of cancer.

Mechanism of Action

Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate inhibits DHODH by binding to the enzyme and blocking its active site. This prevents the enzyme from catalyzing the conversion of dihydroorotate to orotate, thus preventing the de novo synthesis of pyrimidines.
Biochemical and Physiological Effects
The inhibition of DHODH by Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the amount of pyrimidine in cells, which can lead to reduced cell proliferation and viral replication. In addition, Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate has been shown to have immunomodulatory effects, as well as anti-cancer effects.

Advantages and Limitations for Lab Experiments

Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of DHODH, and it has been shown to have a wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. For example, Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate is not water-soluble, which can make it difficult to dissolve in aqueous solutions. In addition, it has a low solubility in organic solvents, which can limit its use in certain experiments.

Future Directions

Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate has a wide range of potential applications in scientific research. Future research could focus on the development of more potent and selective inhibitors of DHODH, as well as the development of novel methods for delivering Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate to cells. In addition, further research could focus on the effects of DHODH inhibition on other metabolic pathways, as well as the effects of DHODH inhibition on the immune system and cancer. Finally, further research could focus on the development of new methods for delivering Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate to cells, as well as the development of new methods for measuring the effects of DHODH inhibition.

properties

IUPAC Name

methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c1-16-10(15)8-5(9(12)13)2-3-7(11)6(8)4-14/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSKADLQFPHPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C#N)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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